molecular formula C4H8ClN3O B12359277 6-Amino-2-chloro-1,3-diazinan-4-one

6-Amino-2-chloro-1,3-diazinan-4-one

Cat. No.: B12359277
M. Wt: 149.58 g/mol
InChI Key: GJBRQZGSKYESRB-UHFFFAOYSA-N
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Description

6-Amino-2-chloro-1,3-diazinan-4-one is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure. This compound is part of the diazine family, which is known for its diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-chloro-1,3-diazinan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of 2-chloro-1,3-diaminopropane with a suitable carbonyl compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-chloro-1,3-diazinan-4-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of 6-amino-2-substituted-1,3-diazinan-4-one derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various amine derivatives.

Scientific Research Applications

6-Amino-2-chloro-1,3-diazinan-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Amino-2-chloro-1,3-diazinan-4-one involves its interaction with specific molecular targets. The chlorine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The amino group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-diamino-1,3,5-triazine: Another diazine compound with similar structural features but different reactivity and applications.

    6-Chloro-2,4-diamino-1,3,5-triazine: Known for its use in herbicides and its distinct chemical properties.

Uniqueness

6-Amino-2-chloro-1,3-diazinan-4-one is unique due to its specific substitution pattern and the presence of both amino and chloro groups, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C4H8ClN3O

Molecular Weight

149.58 g/mol

IUPAC Name

6-amino-2-chloro-1,3-diazinan-4-one

InChI

InChI=1S/C4H8ClN3O/c5-4-7-2(6)1-3(9)8-4/h2,4,7H,1,6H2,(H,8,9)

InChI Key

GJBRQZGSKYESRB-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(NC1=O)Cl)N

Origin of Product

United States

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